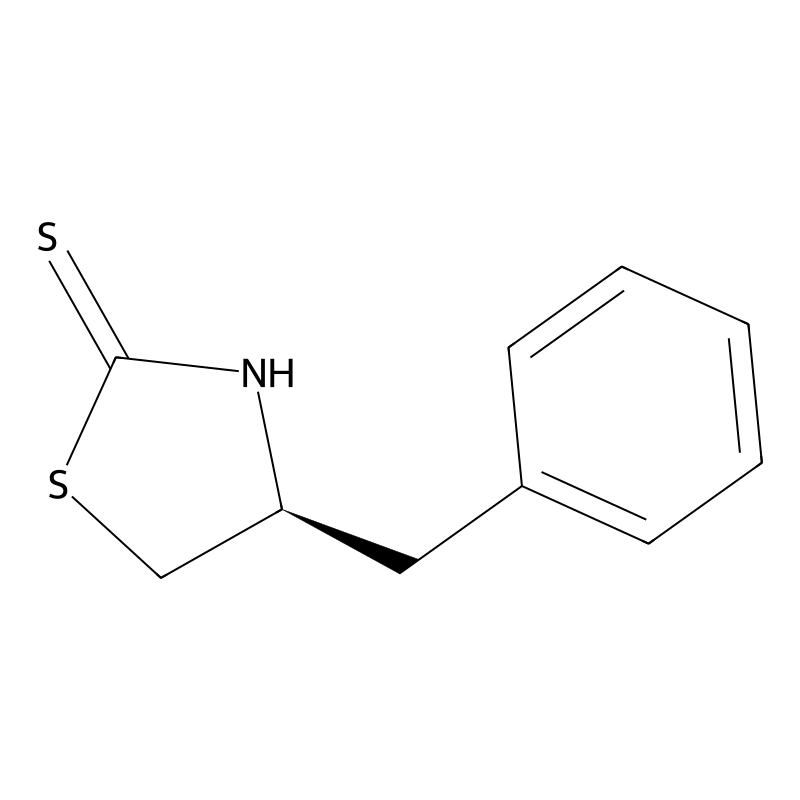

(S)-4-Benzylthiazolidine-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-Benzylthiazolidine-2-thione (CAS: 171877-39-7) is a premium chiral auxiliary, widely recognized as a 'Crimmins auxiliary', utilized for highly stereoselective asymmetric aldol additions, acylations, and alkylations. As the sulfur-analog upgrade to the classic Evans oxazolidinone, this compound provides a distinct set of procurement-relevant advantages for complex organic synthesis. While it shares the ability to induce exceptional chirality via highly ordered transition states, its true industrial and laboratory value lies in its superior processability. Specifically, it offers significantly milder cleavage conditions, the unique ability to access multiple diastereomeric outcomes from a single enantiomer by tuning reaction conditions, and practical handling benefits such as visual tracking during chromatography [1]. For procurement teams and process chemists, selecting this specific thiazolidinethione over standard oxazolidinones directly translates to higher late-stage yields, fewer synthetic steps, and the preservation of fragile functional groups.

A common procurement error is substituting (S)-4-Benzylthiazolidine-2-thione with the cheaper, more common (S)-4-benzyl-2-oxazolidinone. While both act as chiral auxiliaries, they are not functionally interchangeable in late-stage or complex syntheses. Oxazolidinones typically require harsh basic conditions (e.g., LiOH/H2O2) or aggressive reductants for auxiliary cleavage, which frequently results in the epimerization of sensitive alpha-stereocenters or the destruction of fragile protecting groups (such as TBS or TIPS ethers) [1]. Furthermore, oxazolidinones rigidly lock the synthetic pathway into producing only 'Evans syn' aldol adducts. In contrast, the thiazolidinethione core allows for both 'Evans syn' and 'non-Evans syn' outcomes simply by modulating the Lewis acid and amine base equivalents[2]. Substituting this compound with an oxazolidinone forces chemists to purchase multiple enantiomers or redesign synthetic routes entirely, ultimately increasing overall project costs and timelines.

Superior Reductive Cleavage Efficiency Under Mild Conditions

In the synthesis of highly functionalized intermediates, the removal of the chiral auxiliary without damaging the substrate is critical. Quantitative studies comparing N-acyl derivatives demonstrate that the thiazolidinethione auxiliary can be reductively cleaved using mild LiBH4/MeOH or NaBH4/THF-H2O systems, achieving 70-96% yields of the desired primary alcohol. Under identical mild conditions, the corresponding (S)-4-benzyl-2-oxazolidinone derivatives fail to react completely, often yielding complex mixtures or requiring harsh conditions that degrade TBS-protected alcohols [1].

| Evidence Dimension | Cleavage yield under mild reductive conditions (NaBH4 or LiBH4) |

| Target Compound Data | 70% to 96% yield of the cleaved product |

| Comparator Or Baseline | (S)-4-benzyl-2-oxazolidinone (fails to react completely; <30% yield under identical mild conditions) |

| Quantified Difference | Greater than 3x improvement in cleavage yield under mild conditions |

| Conditions | LiBH4 in ether/MeOH or NaBH4 in THF/H2O at low to ambient temperatures |

Procuring the thiazolidinethione prevents catastrophic late-stage yield losses when working with fragile, heavily functionalized molecules.

Stereochemical Flexibility in Titanium-Mediated Aldol Additions

A major procurement advantage of (S)-4-Benzylthiazolidine-2-thione is its ability to access multiple diastereomers from a single procured batch. Using 1 equivalent of TiCl4 and 1 equivalent of (-)-sparteine, the auxiliary drives the reaction to the 'Evans syn' product with exceptional diastereomeric ratios (>98:2). Crucially, by simply increasing the base to 2-2.5 equivalents, the exact same auxiliary can be directed to form the 'non-Evans syn' adduct with similarly high selectivity (>95:5 dr). Oxazolidinones lack this tunable dipole-driven transition state flexibility and are generally restricted to a single stereochemical outcome [1].

| Evidence Dimension | Diastereomeric ratio (dr) and product flexibility |

| Target Compound Data | >98:2 dr for Evans syn; >95:5 dr for non-Evans syn (tunable via base equivalents) |

| Comparator Or Baseline | (S)-4-benzyl-2-oxazolidinone (restricted primarily to Evans syn outcomes) |

| Quantified Difference | Access to 2 distinct diastereomeric pathways from 1 auxiliary vs. 1 pathway |

| Conditions | TiCl4-mediated aldol addition with varying equivalents of amine base (e.g., sparteine or NMP) |

It allows process chemists to use a single raw material to access different stereoisomers, simplifying inventory and route scouting.

Visual Tracking Efficiency During Decagram-Scale Chromatography

Unlike colorless oxazolidinones, derivatives of (S)-4-Benzylthiazolidine-2-thione are inherently bright yellow. During silica gel chromatography, this distinct chromophore allows chemists to visually track the product band as it elutes off the column. In documented decagram-scale syntheses (e.g., the Taumycin A macrocycle), this visual cue eliminated the need for continuous TLC monitoring, significantly reducing purification time and solvent consumption [1].

| Evidence Dimension | Chromatographic monitoring method |

| Target Compound Data | Direct visual tracking (bright yellow band) |

| Comparator Or Baseline | (S)-4-benzyl-2-oxazolidinone (colorless, requires UV or chemical stain monitoring) |

| Quantified Difference | Elimination of continuous TLC fraction checking during column elution |

| Conditions | Silica gel flash chromatography at multi-gram to decagram scales |

Reduces labor hours and solvent waste during intermediate purification, making it highly preferred for large-scale laboratory production.

Direct Displacement to Weinreb Amides

The enhanced electrophilicity of the N-acyl thiazolidinethione carbonyl allows for direct nucleophilic displacement by N,O-dimethylhydroxylamine to form Weinreb amides. This transformation proceeds in high yields (e.g., 58-80% overall for complex fragments) under mild conditions. In contrast, converting an Evans oxazolidinone to a Weinreb amide typically requires a multi-step sequence involving initial cleavage to the carboxylic acid or ester, followed by coupling, which lowers overall step economy and yield[1].

| Evidence Dimension | Steps required to form Weinreb amides |

| Target Compound Data | 1 direct displacement step |

| Comparator Or Baseline | (S)-4-benzyl-2-oxazolidinone (typically requires 2+ steps: cleavage then coupling) |

| Quantified Difference | Reduction of 1-2 synthetic steps with improved overall yield |

| Conditions | Treatment with N,O-dimethylhydroxylamine under mild basic conditions |

Direct conversion to Weinreb amides streamlines the synthesis of complex ketone precursors, saving time and reagent costs.

Synthesis of Fragile, Heavily Protected Chiral Building Blocks

Because this auxiliary can be cleaved under exceptionally mild reductive conditions (e.g., LiBH4/MeOH), it is the optimal choice when the target molecule contains sensitive protecting groups like silyl ethers (TBS, TIPS) or epimerizable stereocenters that would be destroyed by the harsh LiOH/H2O2 conditions required for oxazolidinone cleavage [1].

Divergent Asymmetric Aldol Route Scouting

For process chemists needing to synthesize multiple diastereomers of a drug candidate or natural product, this compound is ideal. By utilizing the Crimmins aldol methodology, teams can access both 'Evans syn' and 'non-Evans syn' adducts from this single procured auxiliary simply by adjusting the titanium-to-base ratio, eliminating the need to source multiple different chiral auxiliaries[2].

Decagram-Scale Intermediate Production

In scale-up scenarios where purification bottlenecks occur, the bright yellow color of the thiazolidinethione adducts provides a significant operational advantage. It allows for direct visual tracking during silica gel flash chromatography, drastically reducing the time and labor associated with TLC fraction monitoring [3].

Direct Synthesis of Weinreb Amides for Ketone Precursors

When the synthetic route requires the downstream formation of a ketone via a Weinreb amide, this auxiliary is highly preferred. Its susceptibility to mild nucleophilic displacement by N,O-dimethylhydroxylamine allows for a direct, one-step conversion to the Weinreb amide, bypassing the multi-step hydrolysis and coupling sequences required by traditional oxazolidinones [3].

References

- [1] Wang, J., et al. 'Enantioselective Total Synthesis of (+)-Brefeldin A.' The Journal of Organic Chemistry, 2004, 69(14), 4741-4744.

- [2] Crimmins, M. T., et al. 'Asymmetric Aldol Additions with N-Acyl Thiazolidinethiones.' Organic Letters, 2003, 5(26), 5047-5050.

- [3] Ghosh, A. K., et al. 'Enantioselective Synthesis of Apoptolidinone: Exploiting the Versatility of Thiazolidinethione Chiral Auxiliaries.' Journal of the American Chemical Society, 2005, 127(38), 13206-13214.